(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure with two benzo[d]thiazole rings connected via a carboxamide linkage, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves the following steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Ethyl and Methoxy Groups: The ethyl and methoxy substituents are introduced via alkylation and methylation reactions, respectively, using reagents such as ethyl iodide and methyl iodide.
Formation of the Carboxamide Linkage: The final step involves the condensation of the substituted benzo[d]thiazole with benzo[d]thiazole-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic rings.
Scientific Research Applications
(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies exploring its effects on various biological targets, including enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Benzo[d]thiazole-2-carboxamide: Lacks the ethyl and methoxy substituents, resulting in different biological activity.
(E)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide: Similar structure but without the methoxy group, affecting its chemical reactivity and biological properties.
Uniqueness: (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide stands out due to its specific substitution pattern, which enhances its potential as a therapeutic agent and its versatility in chemical reactions.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-3-21-15-12(23-2)8-6-10-14(15)25-18(21)20-16(22)17-19-11-7-4-5-9-13(11)24-17/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIMGZOQYRQVPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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